2-(6-Bromo-2-methoxynaphthalen-1-yl)acetamide
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Overview
Description
2-(6-Bromo-2-methoxynaphthalen-1-yl)acetamide is an organic compound that features a bromine atom at the 6-position and a methoxy group at the 2-position on a naphthalene ring, with an acetamide group attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-methoxynaphthalen-1-yl)acetamide typically involves the bromination of 2-methoxynaphthalene followed by acetamidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or acetic acid. The acetamidation step involves reacting the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and acetamidation steps, as well as advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-methoxynaphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The acetamide group can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with hydroxyl or carbonyl groups replacing the methoxy group.
Reduction: Products with amine groups replacing the acetamide group.
Scientific Research Applications
2-(6-Bromo-2-methoxynaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-methoxynaphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the acetamide group can affect its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-2-methoxynaphthalen-1-yl)acetonitrile: Similar structure but with a nitrile group instead of an acetamide group.
2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-phenylacetamide: Similar structure but with a phenyl group attached to the acetamide nitrogen.
2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-thiazol-2-yl-acetamide: Similar structure but with a thiazole ring attached to the acetamide nitrogen.
Uniqueness
2-(6-Bromo-2-methoxynaphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the methoxy and acetamide groups can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12-5-2-8-6-9(14)3-4-10(8)11(12)7-13(15)16/h2-6H,7H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHVXHDFXDBRHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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